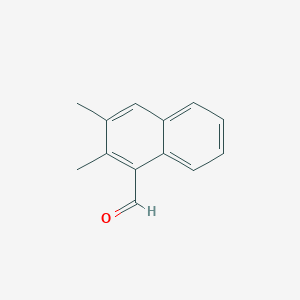
2,3-Dimethyl-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of two methyl groups at the 2 and 3 positions on the naphthalene ring, and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-naphthaldehyde typically involves the formylation of 2,3-dimethylnaphthalene. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the aldehyde group.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: 2,3-Dimethyl-1-naphthoic acid.
Reduction: 2,3-Dimethyl-1-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-naphthaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. In biological systems, it can form Schiff bases with primary amines, which can further undergo cyclization or other transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-Naphthaldehyde: Lacks the methyl groups at the 2 and 3 positions, resulting in different reactivity and applications.
2-Methyl-1-naphthaldehyde: Contains only one methyl group, leading to different steric and electronic effects.
2,3-Dimethoxy-1-naphthaldehyde: Contains methoxy groups instead of methyl groups, affecting its chemical properties and reactivity.
Uniqueness: 2,3-Dimethyl-1-naphthaldehyde is unique due to the presence of two methyl groups, which influence its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
5811-89-2 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,3-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3 |
InChI Key |
KCKAGGPNSPNAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



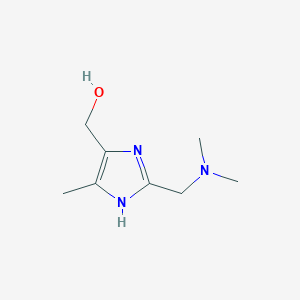
![2-(4-(2-(4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-yl)vinyl)-3-cyano-5,5-dimethylfuran-2(5H)-ylidene)malononitrile](/img/structure/B12817456.png)
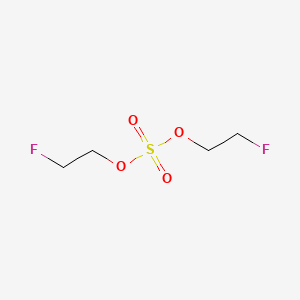
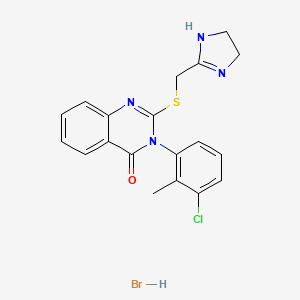
![[3,5-Bis(trifluoromethyl)phenyl]methyl-methylidyneazanium](/img/structure/B12817474.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine](/img/structure/B12817483.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12817490.png)

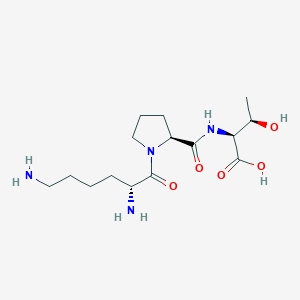
![(2z)-4-[1-Benzyl-4-(4-Chlorobenzyl)piperidin-4-Yl]-2-Hydroxy-4-Oxobut-2-Enoic Acid](/img/structure/B12817503.png)
![ethyl (1S,2S)-2-[4-(5-iodo-1H-imidazol-4-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B12817507.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid](/img/structure/B12817515.png)
